molecular formula C14H18Cl3NO6S B12734504 Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 76431-34-0

Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B12734504
CAS No.: 76431-34-0
M. Wt: 434.7 g/mol
InChI Key: OELLBCWUIIYMSD-LXKYZYTISA-N
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Description

Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a useful research compound. Its molecular formula is C14H18Cl3NO6S and its molecular weight is 434.7 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for EINECS 278-463-5 are not explicitly documented in the available resources. general synthetic routes for chemical compounds typically involve a series of chemical reactions under controlled conditions. These reactions may include steps such as condensation, oxidation, reduction, and substitution, depending on the desired end product.

Industrial Production Methods

Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

EINECS 278-463-5, like many chemical compounds, may undergo various types of chemical reactions, including:

    Oxidation: The addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the nature of the compound and the desired reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield an alcohol or ketone, reduction may produce an alkane or alcohol, and substitution may result in a new compound with different functional groups.

Scientific Research Applications

EINECS 278-463-5 may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Possible use in drug development or as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action for EINECS 278-463-5 would depend on its specific chemical structure and the context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EINECS 278-463-5 may include other substances listed in the EINECS inventory with comparable molecular structures or functional groups. Examples of similar compounds could be:

  • Cyclohexyl bromide (EINECS 203-622-2)
  • 4-Bromoacetanilide (EINECS 203-154-9)
  • Phenyl benzoate (EINECS 202-293-2)

Uniqueness

The uniqueness of EINECS 278-463-5 would be determined by its specific chemical properties, reactivity, and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or suitability for specific research or industrial applications.

Properties

CAS No.

76431-34-0

Molecular Formula

C14H18Cl3NO6S

Molecular Weight

434.7 g/mol

IUPAC Name

methyl (2S,5R)-3,3-dimethyl-7-oxo-6-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H18Cl3NO6S/c1-6(24-12(21)23-5-14(15,16)17)7-9(19)18-8(11(20)22-4)13(2,3)25-10(7)18/h6-8,10H,5H2,1-4H3/t6?,7?,8-,10+/m0/s1

InChI Key

OELLBCWUIIYMSD-LXKYZYTISA-N

Isomeric SMILES

CC(C1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)OC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC(C1C2N(C1=O)C(C(S2)(C)C)C(=O)OC)OC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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